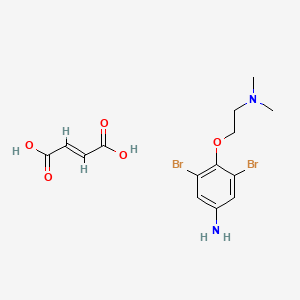![molecular formula C20H21N2O2+ B1236393 methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)
methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate is an alpha-amino acid ester.
Aplicaciones Científicas De Investigación
Antiallergic Applications
Methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate has been researched for its potential in antiallergic applications. A study by Menciu et al. (1999) explored a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds related to methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate, for their antiallergic properties. This research identified compounds with significant potency against allergenic responses (Menciu et al., 1999).
Cytotoxic Properties
The compound has been studied for its cytotoxic properties. Wang et al. (2011) isolated a new cytotoxic indole-3-ethenamide from the halotolerant fungus Aspergillus sclerotiorum, demonstrating moderate cytotoxicity against specific cell lines (Wang et al., 2011).
Synthesis and Chemical Characterization
Koz’minykh et al. (2006) and Morales-Ríos et al. (1993) investigated the synthesis and regioselective addition of aromatic amines to related compounds. These studies contribute to the understanding of the chemical behavior and synthesis methods of such compounds (Koz’minykh et al., 2006); (Morales-Ríos et al., 1993).
Electro-Optic Materials
Facchetti et al. (2003) described the synthesis of pyrrole-based donor-acceptor chromophores, showcasing applications in electro-optic materials. This research provides insights into the potential of such compounds in advanced material science (Facchetti et al., 2003).
Propiedades
Nombre del producto |
methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate |
|---|---|
Fórmula molecular |
C20H21N2O2+ |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C20H21N2O2/c1-15-17(9-8-16-10-12-21(2)13-11-16)18-6-4-5-7-19(18)22(15)14-20(23)24-3/h4-13H,14H2,1-3H3/q+1 |
Clave InChI |
LRTXUKRRTLYVBH-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1CC(=O)OC)/C=C/C3=CC=[N+](C=C3)C |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=CC3=CC=[N+](C=C3)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=CC3=CC=[N+](C=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





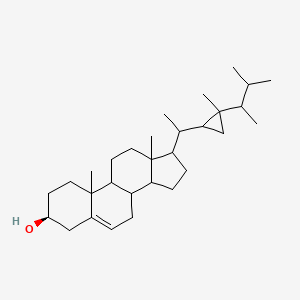
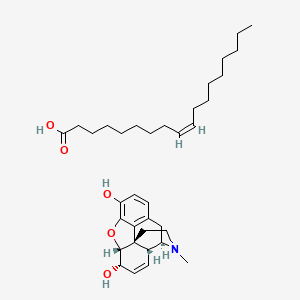

![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)

![3-{6-(3-Amino-benzenesulfinylmethyl)-3-[8-(4-methoxy-phenyl)-octyloxy]-pyridin-2-yl}-acrylic acid](/img/structure/B1236324.png)
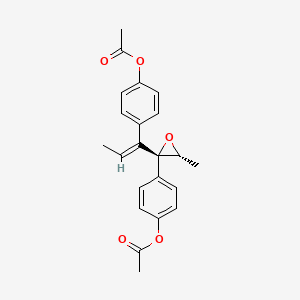
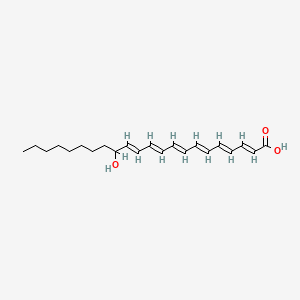
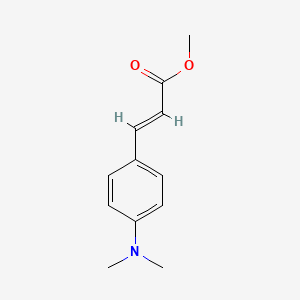
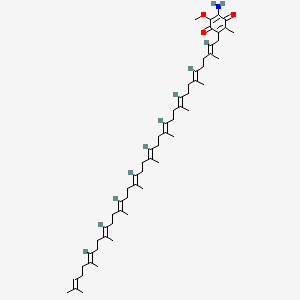
![N-(2-hydroxyethyl)-N-[2-[[methyl-[(E)-3-(3,4,5-trimethylphenyl)prop-2-enyl]amino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1236330.png)
